
Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate is a chemical compound with the molecular formula C11H24N2O5S. It is known for its antimicrobial and antifungal properties, making it useful in various applications such as disinfectants, preservatives, and biocides .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate involves the reaction of 3-amino-2-propenoic acid methyl ester with trimethoxysilane to form 3-(trimethoxysilyl)propylamine. This intermediate is then reacted with acetic acid and methanesulfonic acid to produce the final compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities .
化学反应分析
Types of Reactions
Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an additive in polymer chemistry.
Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and as a preservative in biological samples.
Medicine: It is explored for its potential use in antimicrobial treatments and as a component in disinfectant formulations.
作用机制
The antimicrobial and antifungal effects of Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate are primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death .
相似化合物的比较
Similar Compounds
- Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium chloride
- Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium bromide
Uniqueness
Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate stands out due to its specific hydrogen sulphate counterion, which can influence its solubility, reactivity, and overall effectiveness in various applications compared to its chloride or bromide counterparts .
属性
CAS 编号 |
94133-83-2 |
|---|---|
分子式 |
C10H22N2O5S |
分子量 |
282.36 g/mol |
IUPAC 名称 |
hydrogen sulfate;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium |
InChI |
InChI=1S/C10H20N2O.H2O4S/c1-9(2)10(13)11-7-6-8-12(3,4)5;1-5(2,3)4/h1,6-8H2,2-5H3;(H2,1,2,3,4) |
InChI 键 |
DPNODRMISYMYPT-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)NCCC[N+](C)(C)C.OS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13793103.png)
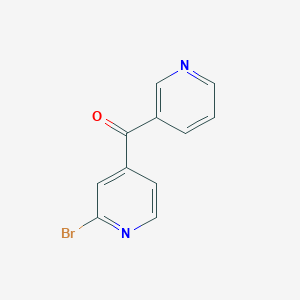
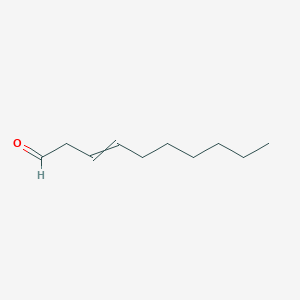
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile](/img/structure/B13793116.png)

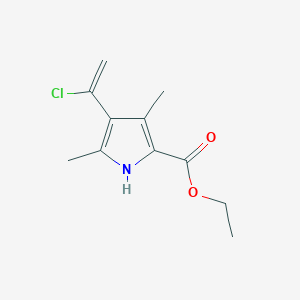
![Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]-](/img/structure/B13793132.png)
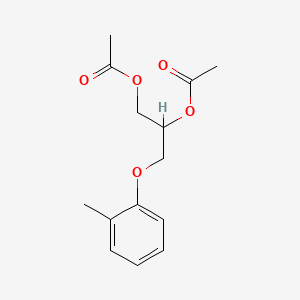
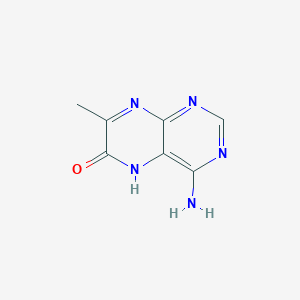
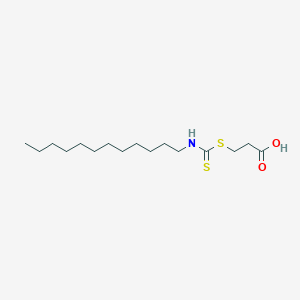

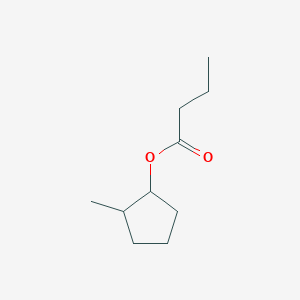
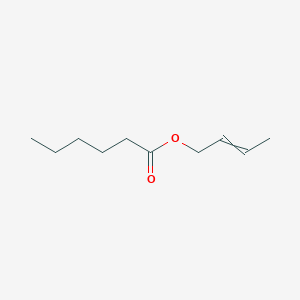
![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)
